1-benzyl-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole
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Overview
Description
1-benzyl-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its benzyl and dimethoxyphenyl substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. Common synthetic routes may include:
Condensation Reaction: Reacting benzylhydrazine with 2,4-dimethoxyacetophenone under acidic or basic conditions to form the pyrazole ring.
Cyclization: Using catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalyst Optimization: Using specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-benzyl-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole may have various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-benzyl-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription.
Comparison with Similar Compounds
Similar Compounds
1-benzyl-3,5-diphenyl-1H-pyrazole: Lacks the dimethoxy groups, which may affect its chemical and biological properties.
1-benzyl-3,5-bis(4-methoxyphenyl)-1H-pyrazole: Contains methoxy groups at different positions, potentially altering its reactivity and activity.
Uniqueness
1-benzyl-3,5-bis(2,4-dimethoxyphenyl)-1H-pyrazole is unique due to the presence of two dimethoxyphenyl groups, which may confer distinct electronic and steric effects. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
Molecular Formula |
C26H26N2O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
1-benzyl-3,5-bis(2,4-dimethoxyphenyl)pyrazole |
InChI |
InChI=1S/C26H26N2O4/c1-29-19-10-12-21(25(14-19)31-3)23-16-24(22-13-11-20(30-2)15-26(22)32-4)28(27-23)17-18-8-6-5-7-9-18/h5-16H,17H2,1-4H3 |
InChI Key |
PNHHRKBYVKBWKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=NN2CC3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC)OC |
Origin of Product |
United States |
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